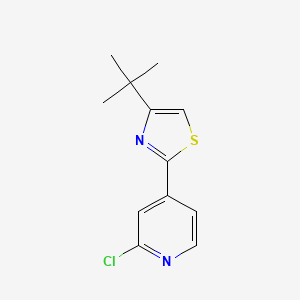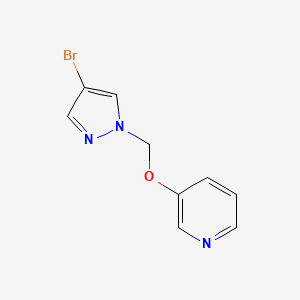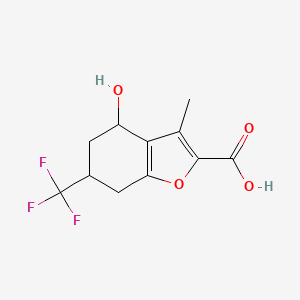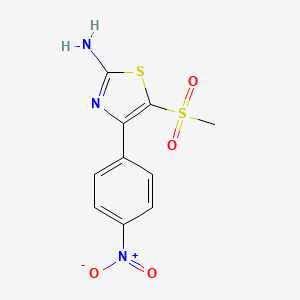
5-(Methylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylsulfonyl group, a nitrophenyl group, and an amine group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.
Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Nitration of Phenyl Ring: The nitrophenyl group can be introduced through nitration reactions using concentrated nitric acid and sulfuric acid.
Amination: The final amine group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反应分析
Types of Reactions
5-(Methylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst or metal hydrides.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals, dyes, and materials.
作用机制
The mechanism of action of 5-(Methylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
4-(4-Nitrophenyl)thiazol-2-amine: Lacks the methylsulfonyl group.
5-(Methylsulfonyl)thiazol-2-amine: Lacks the nitrophenyl group.
4-Phenylthiazol-2-amine: Lacks both the nitro and methylsulfonyl groups.
Uniqueness
5-(Methylsulfonyl)-4-(4-nitrophenyl)thiazol-2-amine is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both the nitrophenyl and methylsulfonyl groups can influence its solubility, stability, and interaction with biological targets.
属性
分子式 |
C10H9N3O4S2 |
|---|---|
分子量 |
299.3 g/mol |
IUPAC 名称 |
5-methylsulfonyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9N3O4S2/c1-19(16,17)9-8(12-10(11)18-9)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3,(H2,11,12) |
InChI 键 |
NTPHKHPAARHNPH-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


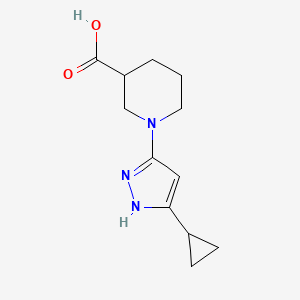


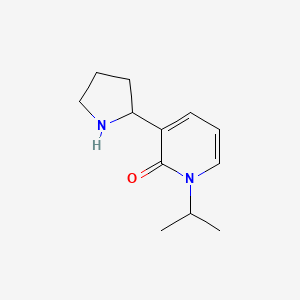
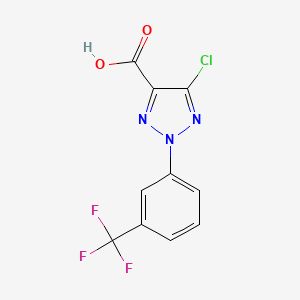
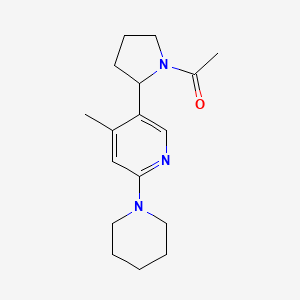
![4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11797323.png)
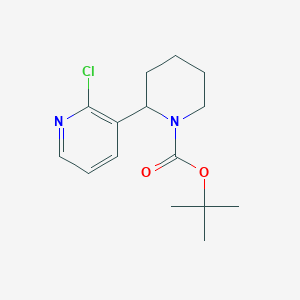
![1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11797339.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11797341.png)
